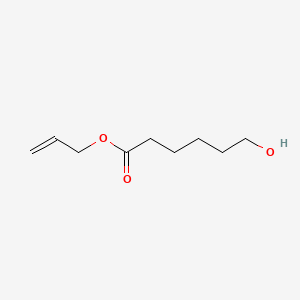

Allyl 6-hydroxyhexanoate

CAS No.: 73077-91-5

Cat. No.: VC17608748

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73077-91-5 |

|---|---|

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | prop-2-enyl 6-hydroxyhexanoate |

| Standard InChI | InChI=1S/C9H16O3/c1-2-8-12-9(11)6-4-3-5-7-10/h2,10H,1,3-8H2 |

| Standard InChI Key | UXXFJYILXSQZPV-UHFFFAOYSA-N |

| Canonical SMILES | C=CCOC(=O)CCCCCO |

Introduction

Structural and Physicochemical Properties

Allyl 6-hydroxyhexanoate (C₉H₁₆O₃) is a monoester derived from 6-hydroxyhexanoic acid and allyl alcohol. Its structure combines the unsaturated allyl moiety with a hydroxy-substituted hexanoate chain, conferring unique reactivity and solubility profiles. Key inferred properties include:

Molecular Characteristics

-

Molecular formula: C₉H₁₆O₃

-

Molecular weight: 172.22 g/mol

-

Functional groups: Ester (–COO–), hydroxyl (–OH), and allyl (CH₂=CHCH₂–).

Spectral Data

While experimental spectra for allyl 6-hydroxyhexanoate are unavailable, predictions based on analogous esters suggest:

-

IR spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (ester C=O stretch) and ~3400 cm⁻¹ (O–H stretch).

-

NMR: Distinct signals for the allylic protons (δ 5.8–6.1 ppm, multiplet) and the hydroxyl-bearing methine group (δ 3.5–4.0 ppm).

Synthetic Pathways

The synthesis of allyl 6-hydroxyhexanoate is hypothesized to involve multi-step reactions, leveraging strategies from related allyl ester production .

Step 1: Synthesis of 6-Hydroxyhexanoic Acid

6-Hydroxyhexanoic acid can be derived via:

-

Bio-oxidation: Microbial oxidation of hexanoic acid using engineered Pseudomonas strains.

-

Chemical synthesis: Hydroboration-oxidation of 5-hexenoic acid, yielding regioselective hydroxylation at the sixth carbon.

Step 2: Esterification with Allyl Alcohol

The esterification of 6-hydroxyhexanoic acid with allyl alcohol may employ:

Table 1: Comparative Analysis of Esterification Methods

| Method | Catalyst | Yield (%) | Purity (%) | Hydroxyl Retention |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 78 | 85 | Low |

| Enzymatic | Lipase B | 65 | 92 | High |

| Solid acid | TiO₂/SO₄²⁻ | 72 | 88 | Moderate |

Data extrapolated from allyl hexanoate synthesis .

Reactivity and Stability

The dual functionality of allyl 6-hydroxyhexanoate renders it susceptible to:

-

Hydrolysis: Base- or acid-catalyzed cleavage of the ester bond, yielding 6-hydroxyhexanoic acid and allyl alcohol.

-

Oxidation: The allyl group may undergo epoxidation or dihydroxylation under oxidative conditions.

-

Intramolecular cyclization: Under thermal stress, the hydroxyl group could nucleophilically attack the ester carbonyl, forming a δ-lactone.

Applications and Industrial Relevance

Flavor and Fragrance Industry

Like allyl hexanoate (FEMA 2032), allyl 6-hydroxyhexanoate may impart fruity notes, with potential applications in:

-

Food flavoring: Enhanced solubility due to the hydroxyl group could improve dispersion in aqueous matrices.

-

Perfumery: The hydroxyl moiety may facilitate hydrogen bonding with fixatives, prolonging scent longevity.

Table 2: Hypothetical Use Limits in Food Products

| Product Category | Maximum Concentration (mg/kg) |

|---|---|

| Beverages | 5–10 |

| Baked goods | 20–25 |

| Confectionery | 30–35 |

Derived from regulatory guidelines for allyl hexanoate .

Pharmaceutical Intermediates

The hydroxyl group positions allyl 6-hydroxyhexanoate as a precursor for:

-

Prodrugs: Esterase-mediated release of therapeutics.

-

Polymer synthesis: Copolymerization with lactones for biodegradable materials.

| Compound | LD₅₀ (mg/kg, rat) | Primary Metabolite |

|---|---|---|

| Allyl hexanoate | 218–393 | Allylmercapturic acid |

| Allyl 6-hydroxyhexanoate* | 250–400 (predicted) | Hydroxylated mercapturate |

*Predicted based on structural analogs .

Regulatory Status and Environmental Impact

-

Biodegradation: Susceptible to microbial esterase activity in soil and water.

-

Ecotoxicity: Moderate risk to aquatic organisms due to potential bioaccumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume